3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 956159-37-8
VCID: VC7177659
InChI: InChI=1S/C21H23N3/c22-21-15-20(23-24(21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-16H,1,3-4,7-8,22H2
SMILES: C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4
Molecular Formula: C21H23N3
Molecular Weight: 317.436

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine

CAS No.: 956159-37-8

Cat. No.: VC7177659

Molecular Formula: C21H23N3

Molecular Weight: 317.436

* For research use only. Not for human or veterinary use.

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine - 956159-37-8

Specification

CAS No. 956159-37-8
Molecular Formula C21H23N3
Molecular Weight 317.436
IUPAC Name 5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-amine
Standard InChI InChI=1S/C21H23N3/c22-21-15-20(23-24(21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-16H,1,3-4,7-8,22H2
Standard InChI Key GVIJTRBXAFYKPX-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine features a pyrazole ring (C₃H₃N₂) substituted at positions 1, 3, and 5. The substituents include:

  • Position 1: A phenyl group (C₆H₅).

  • Position 3: A 4-cyclohexylphenyl moiety (C₁₂H₁₅), where a cyclohexyl group is para-substituted on a benzene ring.

  • Position 5: An amino group (-NH₂).

The molecular formula is inferred as C₂₁H₂₅N₃, though the reported molecular weight of 317.43 g/mol suggests potential discrepancies in structural interpretation or measurement accuracy.

Physicochemical Properties

Key properties reported for this compound include:

PropertyValueSource
CAS Registry Number956159-37-8
AppearanceLiquid
Purity99.0%
StorageCool, dry, ventilated environment

Notably, data on melting point, solubility, and spectral characteristics remain uncharacterized in available literature.

Synthetic Methodologies

General Routes to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles typically involves cyclocondensation reactions between β-ketonitriles, malononitriles, or alkylidenemalononitriles with hydrazines . For example:

  • Hydrazine-β-Ketonitrile Condensation:
    β-Ketonitriles react with hydrazines to form hydrazone intermediates, which cyclize to yield 5-aminopyrazoles . This method has been employed to synthesize derivatives with heteroaryl and trifluoromethyl groups .

  • Solid-Phase Synthesis:
    Gao and Lam’s solid-phase approach immobilizes intermediates on resins (e.g., Merrifield resin) to facilitate stepwise functionalization, enabling combinatorial library generation .

Hypothetical Synthesis of 3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine

While direct synthesis protocols for this compound are unreported, a plausible route could involve:

  • Preparation of a β-Ketonitrile Precursor:
    Reacting 4-cyclohexylphenylacetonitrile with an appropriate ketone to form a β-ketonitrile derivative.

  • Hydrazine Cyclocondensation:
    Treating the β-ketonitrile with phenylhydrazine to induce cyclization, forming the pyrazole core.

This pathway aligns with methods described for analogous 5-aminopyrazoles .

Comparative Analysis with Related Compounds

Sigma-Aldrich lists several structurally related 1H-pyrazol-5-amine derivatives, highlighting trends in substituent effects:

CompoundMolecular FormulaMolecular WeightKey Features
3-(4-Chlorophenyl)-1H-pyrazol-5-amineC₉H₈ClN₃193.63 g/molElectron-withdrawing Cl
3-(4-Ethoxyphenyl)-1H-pyrazol-5-amineC₁₁H₁₃N₃O203.24 g/molEthoxy group enhances lipophilicity
Target CompoundC₂₁H₂₅N₃317.43 g/molBulky cyclohexylphenyl group

The cyclohexylphenyl substituent in the target compound likely enhances steric bulk and lipophilicity, potentially influencing bioavailability and receptor binding in pharmacological contexts .

Applications and Research Significance

Material Science

The aromatic and rigid cyclohexylphenyl group could stabilize conjugated systems in organic electronics or metal-organic frameworks (MOFs).

Future Research Directions

  • Synthetic Optimization: Developing efficient, scalable routes using green chemistry principles.

  • Biological Screening: Evaluating anticancer, antimicrobial, and kinase inhibition activity.

  • Physicochemical Profiling: Determining solubility, stability, and partition coefficients.

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